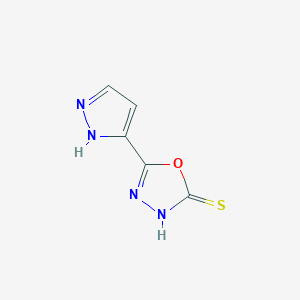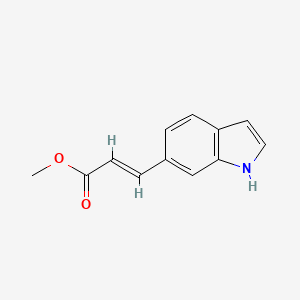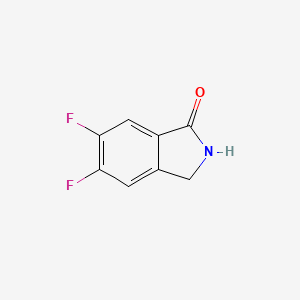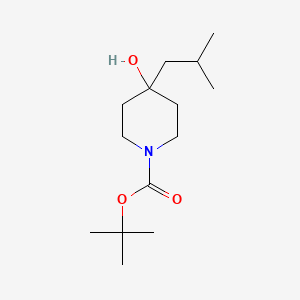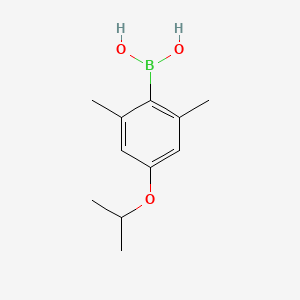
2,6-Dimethyl-4-isopropoxyphenylboronic acid
Vue d'ensemble
Description
2,6-Dimethyl-4-isopropoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its role in Suzuki–Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action of 2,6-Dimethyl-4-isopropoxyphenylboronic acid involves its interaction with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group, becoming oxidized in the process . In transmetalation, the boronic acid transfers an organic group to the palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can be involved in numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This bond formation allows for the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of these compounds would depend on their particular structures and properties.
Action Environment
The action of this compound in Suzuki-Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid reagent and its rapid transmetalation with palladium complexes also contribute to the reaction’s success . .
Méthodes De Préparation
The synthesis of 2,6-Dimethyl-4-isopropoxyphenylboronic acid typically involves the reaction of 2,6-dimethylphenol with isopropyl bromide in the presence of a base to form 2,6-dimethyl-4-isopropoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the desired boronic acid .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
2,6-Dimethyl-4-isopropoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The isopropoxy group can be substituted under certain conditions to introduce different functional groups.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide .
Applications De Recherche Scientifique
2,6-Dimethyl-4-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: Boronic acids are known to inhibit serine proteases and are being explored for their potential in developing enzyme inhibitors.
Medicine: Research is ongoing into the use of boronic acids in drug design, particularly for cancer and diabetes treatments.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its versatility in forming complex organic molecules.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-4-isopropoxyphenylboronic acid can be compared with other boronic acids such as:
4-Isopropoxyphenylboronic acid: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and selectivity in certain reactions.
3,5-Dimethyl-4-isopropoxyphenylboronic acid: Another closely related compound with different substitution patterns that can influence its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct advantages in terms of reactivity and selectivity in organic synthesis.
Propriétés
IUPAC Name |
(2,6-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7,13-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLOENHMDAFPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OC(C)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




